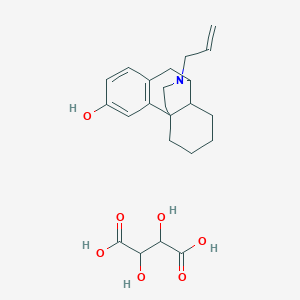
(-)-17-Allylmorphinan-3-ol tartrate
Übersicht
Beschreibung
(-)-17-Allylmorphinan-3-ol tartrate is a chemical compound that belongs to the morphinan class of alkaloids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (-)-17-Allylmorphinan-3-ol tartrate typically involves multiple steps, starting from simpler precursor molecules. The process often includes the formation of the morphinan skeleton, followed by the introduction of the allyl group and the hydroxyl group at specific positions. The final step involves the formation of the tartrate salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as chromatography for purification and crystallization for obtaining the final product in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
(-)-17-Allylmorphinan-3-ol tartrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different morphinan derivatives.
Substitution: The allyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different morphinan derivatives with varying pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (-)-17-Allylmorphinan-3-ol tartrate is used as a precursor for synthesizing other complex molecules
Biology
In biological research, this compound is studied for its interactions with biological molecules and its potential effects on cellular processes. It serves as a model compound for understanding the behavior of morphinan derivatives in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in pain management, addiction treatment, and other medical conditions due to its interaction with opioid receptors.
Industry
In the industrial sector, this compound is used in the development of new pharmaceuticals and other chemical products. Its unique properties make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of (-)-17-Allylmorphinan-3-ol tartrate involves its interaction with specific molecular targets, such as opioid receptors in the central nervous system. By binding to these receptors, the compound can modulate pain perception, mood, and other physiological processes. The pathways involved include the activation or inhibition of signaling cascades that regulate cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (-)-17-Allylmorphinan-3-ol tartrate include other morphinan derivatives such as morphine, codeine, and naloxone. These compounds share a similar core structure but differ in their functional groups and pharmacological properties.
Uniqueness
What sets this compound apart from other similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Conclusion
This compound is a complex and versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable subject of study and a useful component in various applications.
Eigenschaften
IUPAC Name |
2,3-dihydroxybutanedioic acid;17-prop-2-enyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO.C4H6O6/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19;5-1(3(7)8)2(6)4(9)10/h2,6-7,13,16,18,21H,1,3-5,8-12H2;1-2,5-6H,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMLYVACGDQRFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30987638 | |
| Record name | 2,3-Dihydroxybutanedioic acid--17-(prop-2-en-1-yl)morphinan-3-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30987638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6814-59-1 | |
| Record name | Morphinan-3-ol, 17-allyl-, tartrate, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006814591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxybutanedioic acid--17-(prop-2-en-1-yl)morphinan-3-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30987638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Benzyloxy)-3-(butan-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14159838.png)
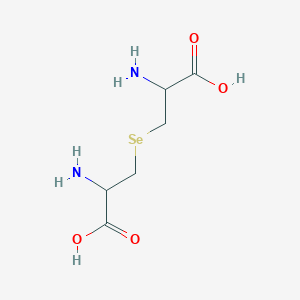
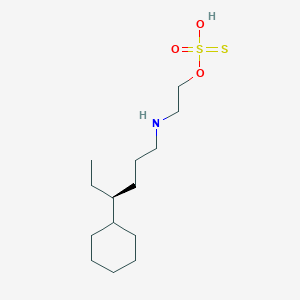
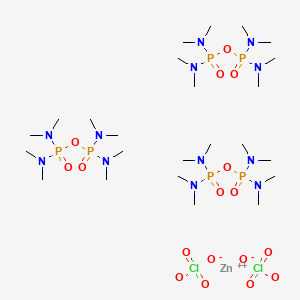
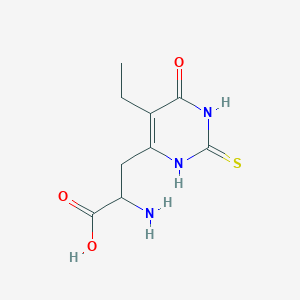
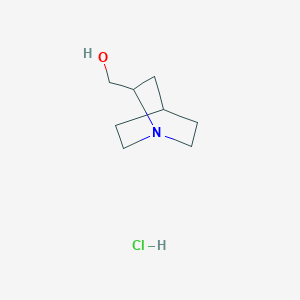
![ethyl 2-[(2,6-dimethyl-2H-pyran-4-yl)sulfanyl]acetate](/img/structure/B14159867.png)
![(E)-4-[(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14159872.png)
![4-bromo-2-{(Z)-[oxido(phenyl)-lambda~5~-azanylidene]methyl}phenol](/img/structure/B14159874.png)
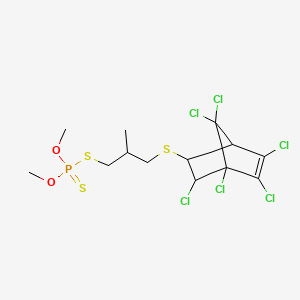



![2-[(2-Chloroprop-2-en-1-yl)oxy]ethanol](/img/structure/B14159919.png)
